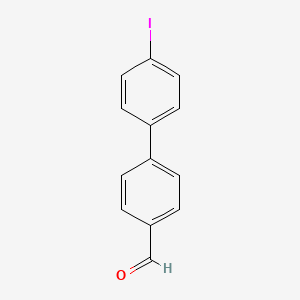

4'-Iodo-biphenyl-4-carboxaldehyde

Description

Significance of Biphenyl (B1667301) Scaffolds in Chemical Research

Biphenyl scaffolds are a cornerstone in synthetic organic chemistry and materials science. Their structural rigidity and the ability to be readily functionalized make them indispensable. For many decades, these compounds have been recognized as a fundamental backbone in the synthesis of a wide array of molecules, including medicinally active compounds, natural products, and advanced materials. rsc.org The presence of biphenyl moieties is noted in various biologically active natural products. rsc.org

In medicinal chemistry, the biphenyl unit is a key component in the design of therapeutic agents. Its ability to adopt specific three-dimensional conformations allows for precise interactions with biological targets like enzymes and receptors. Furthermore, biphenyl derivatives are vital in the creation of dyes, organometallic complexes, and even ferromagnetic materials. rsc.org

Role of Halogenation and Aldehyde Functionality in Biphenyl Derivatives

The properties and applications of biphenyl scaffolds can be significantly tailored by the introduction of various functional groups. Halogenation—the addition of halogens such as iodine, bromine, or chlorine—and the incorporation of aldehyde groups are particularly significant modifications.

Halogenated biphenyls are crucial intermediates in organic synthesis. The carbon-halogen bond, particularly the carbon-iodine bond, serves as a reactive site for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgchemicalbook.com This allows for the construction of more complex molecular architectures. Aryl halides, including iodinated biphenyls, are common starting materials in these reactions. chemicalbook.com The study of bromine-containing molecules, a related halogen, has revealed a wide range of biological activities. rsc.org

The aldehyde group (-CHO) is a versatile functional group that imparts significant reactivity to the biphenyl structure. It can be readily transformed into other functional groups; for instance, it can be reduced to an alcohol. smolecule.com Aldehydes are also key electrophiles in fundamental organic reactions, making them valuable for constructing new carbon-carbon bonds. acs.org In the context of biphenyls, the aldehyde functionality is used in biological studies to assess the impact of chemical substituents on the potency of ligands. pharmaffiliates.com

Scope and Research Focus on 4'-Iodo-biphenyl-4-carboxaldehyde

This compound is a bifunctional molecule that combines the key features of a halogenated biphenyl with an aldehyde. Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex, unsymmetrical biphenyl derivatives through reactions like the Suzuki coupling. chemicalbook.com The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the aldehyde group offers a site for further chemical modification or for direct use in applications like the synthesis of Schiff bases. rsc.org

Research on this compound focuses on its utility as a building block in the synthesis of larger molecules with potential applications in pharmaceutical development and materials science. smolecule.com Its well-defined structure and the predictable reactivity of its functional groups make it an important reagent for creating targeted molecular frameworks.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9IO |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

4-(4-iodophenyl)benzaldehyde |

InChI |

InChI=1S/C13H9IO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H |

InChI Key |

CELHREPGCUBBJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo Biphenyl 4 Carboxaldehyde and Its Precursors

Strategies for the Construction of the Biphenyl (B1667301) Core

The creation of the C-C bond linking the two aromatic rings is the cornerstone of the synthesis. This is typically achieved by coupling two appropriately functionalized benzene (B151609) derivatives.

Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form carbon-carbon bonds with high precision and under relatively mild conditions. acs.org The development of these methods, recognized with the 2010 Nobel Prize in Chemistry, has provided efficient routes to unsymmetrical biaryls like 4'-Iodo-biphenyl-4-carboxaldehyde. acs.org

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl compounds due to the mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the tolerance of a wide variety of functional groups. orgsyn.orgresearchgate.net The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. orgsyn.org

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Coupling of (4-formylphenyl)boronic acid with 1,4-diiodobenzene (B128391).

Coupling of (4-iodophenyl)boronic acid with 4-iodobenzaldehyde (B108471).

A general procedure involves reacting the aryl halide with the arylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com The use of palladium acetate (B1210297) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) is common, as it generates the active Pd(0) catalyst in situ, avoiding the need for more sensitive and expensive catalysts like tetrakis(triphenylphosphine)palladium(0). orgsyn.org Aqueous solvent mixtures, such as toluene/ethanol (B145695)/water, are often employed. gre.ac.uk

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 4-Iodobenzaldehyde | (4-Formylphenyl)boronic acid | Cu(at)MCOP | Cs₂CO₃ | DMF | 70 °C | High | chemicalbook.com |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1-Propanol / H₂O | Reflux | 96.2% | orgsyn.org |

| 5-Iodovanillin | (4-Methylphenyl)boronic acid | 10% Pd/C | K₂CO₃ | H₂O | Reflux | Good | tandfonline.com |

| 1-Iodo-4-nitrobenzene | (4-Methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Microwave | 86% | gre.ac.uk |

This table presents examples of Suzuki-Miyaura reaction conditions applicable to the synthesis of functionalized biphenyls.

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative routes to the biphenyl core.

Stille Coupling: This reaction pairs an organohalide with an organotin reagent, catalyzed by palladium. nih.govumich.edu A key advantage is the stability of the organotin compounds to air and moisture, and the reaction's tolerance for a broad range of functional groups. nih.govumich.edu For the target molecule, this could involve coupling a (4-formylphenyl)stannane derivative with 1,4-diiodobenzene. The Stille reaction can sometimes provide better yields than Suzuki coupling, though concerns about the toxicity of tin reagents must be considered. nih.govnih.gov

Kumada Coupling: As the first transition-metal-catalyzed cross-coupling reaction developed, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide, typically with a nickel or palladium catalyst. organic-chemistry.orgrsc.org It is a cost-effective method for producing unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents can limit functional group compatibility; for instance, the aldehyde group in a precursor like 4-iodobenzaldehyde would likely react with the Grignard reagent. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide and is catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org While it is a cornerstone for creating arylalkynes and conjugated enynes, it is not a direct method for constructing the biphenyl C(sp²)-C(sp²) bond. organic-chemistry.org It could, however, be used to functionalize a pre-formed biphenyl scaffold. For example, a 4'-Iodo-biphenyl precursor could be coupled with an alkyne. nih.gov

| Coupling Reaction | Organometallic Reagent | Organohalide Partner | Catalyst | Key Features | Reference |

| Stille | Organotin (R-SnR'₃) | Aryl/Vinyl Halide/Triflate | Palladium | Tolerates many functional groups; stable reagents. | nih.govnih.gov |

| Kumada | Grignard (R-MgX) | Aryl/Vinyl Halide | Nickel or Palladium | Highly reactive nucleophile; cost-effective. | organic-chemistry.orgrsc.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide | Palladium & Copper(I) | Forms C(sp²)-C(sp) bonds; creates arylalkynes. | organic-chemistry.orglibretexts.org |

This table provides a comparative overview of alternative cross-coupling reactions.

Direct Arylation: As a more atom-economical alternative to traditional cross-coupling, direct C-H arylation has emerged as a powerful strategy. nih.govrsc.org This method avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent by directly coupling an aryl halide with a C-H bond of another arene. nih.gov In the context of this compound, this could potentially involve the palladium-catalyzed reaction of 1,4-diiodobenzene with benzaldehyde. A significant challenge in direct arylation is controlling the regioselectivity, as multiple C-H bonds may be available for reaction. beilstein-journals.org The use of directing groups or specific catalyst systems can help overcome this hurdle. researchgate.net

Electrophilic Substitution: Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts arylation, are generally less suitable for the controlled synthesis of specific, unsymmetrical biaryls like the target compound. These reactions often lead to mixtures of isomers and are sensitive to the electronic nature of the substituents on the aromatic rings, making predictable outcomes difficult. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Introduction of the Aldehyde Functionality

If the biphenyl core is constructed first (e.g., synthesizing 4-iodobiphenyl), the aldehyde group must be introduced in a subsequent step.

Formylation is the process of adding a formyl (-CHO) group to a compound. thieme-connect.de Several methods exist for the formylation of aromatic rings. A highly relevant and modern approach is the direct formylation of aryl iodides.

One study demonstrated a palladium-catalyzed direct formylation of various aromatic iodides, including 4-iodobiphenyl (B74954), using carbon dioxide (CO₂) as the C1 source and a hydrosilane as the reducing agent. rsc.org This method is advantageous as it utilizes an inexpensive and abundant C1 building block. rsc.org

| Substrate | C1 Source | Catalyst | Reductant | Base | Temperature | Yield | Reference |

| 4-Iodobiphenyl | CO₂ (1 atm) | 5% Pd/C | PMHS | DBU | 150 °C | 71% | rsc.org |

| Iodobenzene | CO₂ (1 atm) | 5% Pd/C | PMHS | DBU | 150 °C | 77% | rsc.org |

| 4-Iodoanisole | CO₂ (1 atm) | 5% Pd/C | PMHS | DBU | 150 °C | 80% | rsc.org |

This table summarizes the conditions for the Pd-catalyzed direct formylation of aryl iodides using CO₂.

Other classical formylation reactions could also be applied to a 4-iodobiphenyl substrate, including:

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphoryl chloride to formylate electron-rich aromatic rings. thieme-connect.de

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/copper(I) chloride to formylate aromatic compounds.

The choice of synthetic strategy ultimately depends on factors such as starting material availability, functional group tolerance, and desired efficiency and scalability.

Oxidation of Precursor Alcohols

The final step in a synthetic sequence leading to this compound can be the oxidation of its corresponding precursor alcohol, (4'-iodobiphenyl-4-yl)methanol. This transformation is a common and crucial step in organic synthesis, converting a primary alcohol to an aldehyde. The selection of the oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the existing iodo-substituent on the biphenyl framework.

A range of oxidizing agents can be employed for this purpose. These reagents vary in their reactivity, selectivity, and reaction conditions. Some common methods avoid harsh conditions or the use of heavy metals, aligning with principles of green chemistry. fujifilm.com

Table 1: Common Reagents for the Oxidation of Alcohols to Aldehydes

| Oxidizing Agent | Typical Solvent(s) | General Conditions | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Mild oxidant, but chromium-based. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room temperature | Mild, efficient, and avoids heavy metals. |

| Swern oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | Low temperature (-78 °C to room temp) | High-yielding but requires careful temperature control and produces dimethyl sulfide (B99878) as a byproduct. |

The synthesis of the precursor alcohol itself, such as (4'-chloro-[1,1'-biphenyl]-4-yl)methanol, can be achieved via a Grignard reaction. This involves reacting a dihalobiphenyl (e.g., 4'-chloro-4-bromobiphenyl) with magnesium to form a Grignard reagent, which then reacts with formaldehyde. A similar strategy could be employed to synthesize (4'-iodobiphenyl-4-yl)methanol, which would then be oxidized to the target aldehyde.

Introduction of the Iodo Substituent

Another major strategy involves introducing the iodine atom onto a pre-existing biphenyl-4-carboxaldehyde scaffold. This can be accomplished through direct iodination or by converting another halogen to an iodide.

Direct Iodination Methods

Direct iodination of aromatic rings is a fundamental electrophilic aromatic substitution reaction. For biphenyl-4-carboxaldehyde, the directing effects of the substituents will influence the position of iodination. The formyl group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. The iodination is expected to occur on the unsubstituted phenyl ring at the position para to the point of attachment, yielding the 4'-iodo product.

The direct iodination of aromatic compounds using molecular iodine is often the most straightforward method, though it may require an oxidizing agent to generate a more potent electrophilic iodine species. nih.gov Various reagents and conditions have been developed for the regioselective iodination of aromatic aldehydes. orgsyn.orgtandfonline.com

Table 2: Reagents for Direct Iodination of Aromatic Aldehydes

| Iodinating System | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| Iodine / Oxidant (e.g., HNO₃, H₂O₂) | Aromatic Aldehydes | Varies | Generates electrophilic iodine in situ. nih.gov |

| N-Iodosuccinimide (NIS) | Aldehydes | Often with an acid catalyst | Mild and selective iodinating agent. researchgate.net |

| Iodine / Pyridine | Aniline Derivatives | 0 °C | Mild conditions for activated rings. researchgate.net |

The choice of iodinating agent is crucial for achieving high selectivity and yield, especially with functionalized molecules like biphenyl-4-carboxaldehyde. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide an alternative route to introduce the iodo substituent. frontiersin.org This method involves converting an aryl halide, such as 4'-bromo- or 4'-chloro-biphenyl-4-carboxaldehyde, into the corresponding 4'-iodo derivative by treatment with an iodide salt, typically sodium iodide or potassium iodide, in a suitable solvent like acetone.

Metal-mediated halogen exchange reactions have become increasingly efficient. science.gov For example, heating an aryl bromide or chloride with nickel(II) bromide or chloride in DMF can facilitate the exchange. frontiersin.org These reactions are valuable as they can turn a less reactive aryl chloride into a more reactive aryl iodide, which is often a better substrate in cross-coupling reactions. science.gov Nickel-catalyzed processes have also been developed for the exchange of triflates with halides. caltech.edu

Multi-Step Convergent and Divergent Synthetic Routes

The construction of this compound is often achieved through multi-step syntheses that can be categorized as either convergent or divergent. A convergent synthesis involves preparing two complex fragments of the molecule separately and then joining them near the end of the synthesis. A divergent approach starts from a common intermediate that is then elaborated into different target molecules.

A prominent convergent strategy for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. To synthesize this compound, this could involve:

Coupling 4-iodophenylboronic acid with 4-bromobenzaldehyde.

Coupling 4-formylphenylboronic acid with 1,4-diiodobenzene or 4-bromoiodobenzene. chemicalbook.comorgsyn.org

The general procedure for a Suzuki-Miyaura coupling involves dissolving the aryl halide and the phenylboronic acid in a solvent like DMF or toluene, adding a palladium catalyst and a base (e.g., Cs₂CO₃ or K₃PO₄), and heating the mixture. rsc.orgchemicalbook.com

A divergent approach might start with a simpler biphenyl compound, which is then functionalized in subsequent steps. For instance, biphenyl could be sequentially formylated and then iodinated. The order of these functionalization steps is critical to ensure the correct regiochemistry of the final product. libretexts.org Given that the formyl group directs to the meta position and the phenyl group directs to the ortho and para positions, direct iodination of biphenyl-4-carboxaldehyde would be expected to yield the desired 4'-isomer. libretexts.org

Another multi-step route involves the use of Grignard reagents prepared via halogen-metal exchange, which can then be coupled with other functionalized rings. d-nb.infogoogle.com These multi-step approaches offer flexibility in accessing a wide range of substituted biphenyls. libretexts.orgdatapdf.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4'-Iodobiphenyl-4-yl)methanol |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane (DMP) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Manganese dioxide (MnO₂) |

| (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol |

| 4'-Chloro-4-bromobiphenyl |

| Formaldehyde |

| Biphenyl-4-carboxaldehyde |

| N-Iodosuccinimide (NIS) |

| Vanillin |

| 4'-Bromo-biphenyl-4-carboxaldehyde |

| 4'-Chloro-biphenyl-4-carboxaldehyde |

| Sodium iodide |

| Potassium iodide |

| 4-Iodophenylboronic acid |

| 4-Bromobenzaldehyde |

| 4-Formylphenylboronic acid |

| 1,4-Diiodobenzene |

| 4-Bromoiodobenzene |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Chemical Reactivity and Derivatization of 4 Iodo Biphenyl 4 Carboxaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group (-CHO) is a site of rich chemical activity, primarily involving interactions with nucleophiles. The electrophilic nature of the carbonyl carbon makes it susceptible to attack, leading to a variety of addition and condensation products.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. leah4sci.com Strong nucleophiles, such as those found in Grignard reagents (R-MgX), readily attack the electrophilic carbonyl carbon. libretexts.org This reaction, after an acidic workup, transforms the aldehyde into a secondary alcohol. leah4sci.comlibretexts.org For instance, the reaction of 4'-Iodo-biphenyl-4-carboxaldehyde with a Grignard reagent like ethylmagnesium bromide would be expected to yield 1-(4'-iodobiphenyl-4-yl)propan-1-ol. The Grignard reagent must be prepared in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) to ensure stability. researchgate.net It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other acidic protons. leah4sci.comlibretexts.org

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation in an acid workup step yields the final alcohol product. leah4sci.com

Condensation reactions provide a powerful method for carbon-carbon bond formation. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. alfa-chemistry.comdcu.ie This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. alfa-chemistry.com When this compound is reacted with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate, it is expected to form the corresponding dicyanomethylene or cyano(ethoxycarbonyl)methylene derivatives. These reactions are often facilitated by polar solvents. dcu.ie The mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. alfa-chemistry.com

Similarly, the aldehyde can react with primary amines to form imines, also known as Schiff bases. This reaction is typically reversible and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the synthesis of alkenes from aldehydes with high stereoselectivity, predominantly forming the E-alkene. wikipedia.orgorganic-chemistry.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgtcichemicals.com These carbanions are more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org

The reaction of this compound with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH), would yield an ethyl 3-(4'-iodobiphenyl-4-yl)acrylate. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com The mechanism starts with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.orgalfa-chemistry.com The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org Aromatic aldehydes, like the subject compound, almost exclusively produce (E)-alkenes in this reaction. wikipedia.org

Table 1: Examples of Olefination Reagents for Aldehydes

| Reagent Type | Specific Reagent | Expected Product with Aldehyde | Selectivity |

|---|---|---|---|

| Phosphonium Ylide | (Triphenylphosphoranylidene)acetate | α,β-Unsaturated ester | Z-alkene favored |

| Phosphonate Carbanion | Triethyl phosphonoacetate & Base | α,β-Unsaturated ester | E-alkene favored. wikipedia.org |

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield (4'-iodobiphenyl-4-yl)methanol. chemguide.co.ukambeed.com The reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. chemguide.co.uk One equivalent of NaBH₄ can reduce four equivalents of an aldehyde. ambeed.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also accomplish this transformation, but NaBH₄ is preferred for its greater selectivity and safety. libretexts.org

Oxidations: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.org Strong oxidants like potassium dichromate(VI) in sulfuric acid or Jones reagent (CrO₃/H₂SO₄) will convert this compound to 4'-Iodo-[1,1'-biphenyl]-4-carboxylic acid. libretexts.orglibretexts.org The oxidation mechanism with chromic acid reagents involves the formation of a gem-diol intermediate by the addition of water to the aldehyde, which is then oxidized. libretexts.org Other reagents, such as sodium perborate (B1237305) in acetic acid, have also been shown to be effective for the oxidation of aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

Reactivity at the Iodo Substituent

The carbon-iodine (C-I) bond on the biphenyl (B1667301) ring is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for forming new carbon-carbon bonds. princeton.edu

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. The iodo group of this compound serves as an excellent leaving group in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming biaryl linkages by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. gre.ac.ukorgsyn.org The reaction of this compound with an arylboronic acid (e.g., phenylboronic acid) would yield a terphenyl derivative. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the final product and regenerate the catalyst. princeton.edu A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. acs.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.org For example, reacting this compound with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst would be expected to produce ethyl (E)-3-(4'-formyl-[1,1'-biphenyl]-4-yl)acrylate. lookchem.comresearchgate.net The reaction is highly valuable for the vinylation of aryl halides. The mechanism involves the oxidative addition of the aryl iodide to palladium, followed by insertion of the alkene and subsequent β-hydride elimination. princeton.edu

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgbeilstein-journals.org The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would produce 4'-(phenylethynyl)-[1,1'-biphenyl]-4-carbaldehyde. rsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govacs.org The reactivity of aryl iodides in Sonogashira couplings is generally high. libretexts.org

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst, Base | Terphenyl derivative. gre.ac.uk |

| Heck Reaction | Alkene (e.g., ethyl acrylate) | Pd catalyst, Base | Cinnamaldehyde derivative. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | Arylalkyne derivative. libretexts.org |

Transformation to Other Halogenated or Pseudohalogenated Derivatives

The iodine substituent on the biphenyl scaffold serves as a versatile handle for introducing other functional groups. While direct displacement of iodide is common in cross-coupling reactions, its transformation into other halogens (e.g., bromine, chlorine, fluorine) or pseudohalogens (e.g., cyanide, azide) can also be a strategic synthetic step. These transformations typically proceed through metal-catalyzed processes or, in some cases, nucleophilic substitution under specific conditions.

The gas-phase oxidation of structurally similar mixed halogenated aromatic compounds, such as 4-bromo-4'-chlorobiphenyl, provides insight into the potential decomposition pathways under thermal stress. Such studies have shown that combustion can lead to the formation of a variety of other halogenated species, including mixed halogenated dibenzofurans, through complex reaction mechanisms. researchgate.net While not a synthetic route, this demonstrates the lability of the carbon-halogen bond and the potential for intramolecular cyclization and halogen rearrangement under high-energy conditions. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. The canonical SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgiscnagpur.ac.in

In the case of this compound, the electron-withdrawing aldehyde group is located on the phenyl ring not bearing the iodine leaving group. Consequently, it does not provide the necessary electronic activation for a standard SNAr reaction at the C4' position. Direct substitution of the iodide via the classical addition-elimination mechanism is therefore considered unfavorable.

However, nucleophilic substitution on unactivated aryl halides can sometimes occur through alternative mechanisms, such as those involving radical intermediates (e.g., the SRN1 mechanism) or under forcing conditions with very strong nucleophiles. iscnagpur.ac.innih.gov Recently, the concept of "directed" SNAr has emerged, where a directing group on the substrate can facilitate substitution at an otherwise unactivated position, though this typically requires specific ortho-positioning of the directing group and leaving group. rsc.org

Table 1: Feasibility of Nucleophilic Aromatic Substitution (SNAr) on this compound

| Reaction Type | Activating Group Position | Feasibility for this compound | Rationale |

| Classical SNAr | Ortho or Para to Leaving Group | Low | The electron-withdrawing aldehyde group is on the remote phenyl ring and does not stabilize the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org |

| Radical-Nucleophilic (SRN1) | N/A | Possible | This mechanism proceeds through a radical-anion intermediate and does not depend on traditional electronic activation. iscnagpur.ac.in |

| Directed SNAr | Typically Ortho to Leaving Group | Low | The aldehyde is not positioned to direct the nucleophilic attack on the iodo-substituted ring. rsc.org |

Aromatic Functionalization and Remote Activation

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. collectionscanada.gc.ca The reaction involves deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The DMG, a Lewis basic moiety, coordinates to the lithium cation, positioning the base for a kinetically favored deprotonation at the adjacent site. baranlab.org

The aldehyde functionality in this compound can potentially act as a DMG. This would direct a strong base like n-butyllithium (n-BuLi) to deprotonate the C-H bond at the C3 position, creating a lithiated intermediate that can be quenched with various electrophiles. However, a significant practical challenge exists: aldehydes are highly electrophilic and readily undergo nucleophilic attack by organolithium reagents. uwindsor.ca This competing reaction can lead to low yields of the desired DoM product. To circumvent this, the aldehyde group often requires protection (e.g., as an acetal) before metalation can be performed successfully.

C-H Activation Strategies

Transition-metal-catalyzed C-H activation has become a premier tool for molecular synthesis, offering an alternative to classical methods like DoM by avoiding the need for strong, often incompatible, organometallic bases. princeton.eduacs.org In this approach, a directing group guides a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to selectively cleave a nearby C-H bond, which is then transformed into a new C-C or C-heteroatom bond. acs.orgacs.org

The aldehyde group in this compound is a well-established directing group for such transformations. acs.org For instance, a palladium(II) catalyst could coordinate to the aldehyde oxygen, facilitating the oxidative addition into the C-H bond at the C3 position in a cyclometalation step. This palladacycle intermediate can then engage in cross-coupling reactions with various partners like aryl halides, alkenes, or alkynes. This strategy allows for the precise functionalization of the aldehyde-bearing ring without interfering with the iodo-group on the other ring, which could itself be used in a subsequent, orthogonal cross-coupling reaction.

Radical Reactions and Mechanistic Elucidation

The carbon-iodine bond in aryl iodides is relatively weak and susceptible to cleavage, making it an excellent precursor for generating aryl radicals. These radical intermediates can participate in a wide array of synthetic transformations. unipv.it The generation of the biphenyl-4-carboxaldehyde radical from this compound can be initiated through several methods, including single-electron transfer (SET) from a chemical reductant, electrochemical reduction, or photoredox catalysis. researchgate.netchinesechemsoc.org

Mechanistic elucidation of these radical processes is crucial for understanding and optimizing reaction outcomes. nih.gov A common pathway, particularly in photoredox catalysis, involves the following steps:

A photocatalyst, excited by visible light, transfers an electron to the aryl iodide, forming a radical anion. researchgate.netchinesechemsoc.org

This radical anion undergoes rapid fragmentation, cleaving the C-I bond to produce an aryl radical and an iodide anion. researchgate.net

The highly reactive aryl radical is then trapped by a suitable reaction partner, which could be an alkene, an arene, or another radical, to form a new bond. unipv.it

The mechanism can be investigated through various means, including cyclic voltammetry to study redox potentials, radical trapping experiments using agents like TEMPO, and computational studies (DFT) to model reaction pathways and transition states. acs.orgcolorado.edu The SRN1 mechanism, mentioned earlier, is a chain reaction involving radical and radical-anion intermediates as the key players in nucleophilic substitution. iscnagpur.ac.in

Table 2: Comparison of Functionalization Strategies for this compound

| Strategy | Targeted Bond | Reagents/Catalysts | Key Intermediate | Position Functionalized |

| Directed ortho-Metalation (DoM) | C3-H | n-BuLi, s-BuLi (strong base) | Organolithium Species | C3 |

| C-H Activation | C3-H | Pd(OAc)₂, Rh(III), Ru(II) | Metallacycle | C3 |

| Radical Reaction | C4'-I | Photoredox catalyst, Ag(I) | Aryl Radical | C4' |

Applications in Advanced Materials and Supramolecular Chemistry

Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous polymers with extensive applications in gas storage, separation, and catalysis. wikipedia.orgtcichemicals.com The structure and function of these materials are directly determined by the geometry and chemical nature of their organic linkers. wikipedia.orguio.no

4'-Iodo-biphenyl-4-carboxaldehyde serves as an exemplary bifunctional linker. The aldehyde group is a key component for forming stable covalent linkages, most commonly through condensation reactions with amines to create robust imine bonds, a cornerstone of COF chemistry. tcichemicals.comalfa-chemistry.com The biphenyl (B1667301) unit provides a rigid, linear strut, which is essential for creating predictable and porous framework topologies. uio.nonih.gov

The design of linkers is crucial for tuning the properties of the resulting frameworks. For instance, longer linkers like biphenyl derivatives, compared to simple benzene (B151609) rings, can lead to MOFs with larger pores and higher surface areas. nih.gov The iodo-substituent on the biphenyl backbone of this compound offers a site for post-synthetic modification. wikipedia.org This allows for the introduction of additional functional groups after the framework has been assembled, enabling the fine-tuning of the material's chemical and physical properties, such as its catalytic activity or selective adsorption capabilities. wikipedia.orgtcichemicals.com

The formation of COFs and MOFs relies on the principle of reticular chemistry, where molecular building blocks are stitched together into predetermined network structures. The aldehyde functionality of this compound readily undergoes reversible condensation reactions, particularly with multitopic amine linkers, to form crystalline 2D or 3D COFs. tcichemicals.comrsc.org The directionality and rigidity of the biphenyl linker ensure the formation of an extended, ordered network rather than amorphous polymers.

In MOF synthesis, the aldehyde group can be utilized in stepwise syntheses. Pre-formed metal clusters, or secondary building units (SBUs), functionalized with amino groups can react with aldehyde-terminated linkers like this compound to build new, rationally designed frameworks. nih.gov This approach combines the chemistries of MOFs and COFs, leveraging dynamic covalent chemistry to achieve novel topologies. nih.gov The iodo-functionalization can also be incorporated directly into the MOF structure, creating a framework with inherent catalytic sites for reactions such as the oxidation of diols. wikipedia.org

Building Blocks for Organic Electronic and Optoelectronic Materials

The biphenyl core of this compound is a common structural motif in materials designed for organic electronics due to its rigid, conjugated nature which facilitates charge transport. nih.govsemanticscholar.org

In the field of OLEDs, substituted biphenyls are fundamental to creating both emissive and charge-transporting layers. semanticscholar.org The biphenyl scaffold can be functionalized to produce luminophores with extended π-conjugated systems. semanticscholar.org While this compound is not an emitter itself, it serves as a critical synthetic intermediate. The aldehyde group can be transformed via reactions like Wittig or Knoevenagel condensations to extend the conjugation length and create more complex chromophores. semanticscholar.org Furthermore, the iodo-group is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of other aromatic or heteroaromatic units to build up the complex architectures required for advanced OLED materials. nih.gov These materials often require high thermal stability and well-defined glass transition temperatures, properties to which the rigid biphenyl core contributes positively. researchgate.net

The biphenyl structure is a well-established component in hole and electron transport materials. semanticscholar.orgresearchgate.net The ability to form ordered, π-stacked structures is crucial for efficient charge mobility. This compound can be used to synthesize larger, more complex molecules for these applications. For example, the amino groups in substituted biphenyl anilines, which can be synthesized from precursors like this compound, react with ketones and aldehydes to form Schiff bases with strong electron-donating properties and versatile frameworks suitable for organometallic complexes and other electronic materials. nih.gov The iodo-substituent provides a reactive site for coupling reactions to build molecules with tailored electronic properties for use in thin-film transistors and other organic electronic devices. google.comsynthon-chemicals.com

Materials for Photocatalysis and Photochemical Transformations

The dual functionality of an aldehyde and an iodo-aryl group makes this compound a molecule of interest for photocatalysis. Both groups can participate in or mediate photochemical reactions.

The aryl-iodide bond is susceptible to photochemical activation. acs.org Under visible-light irradiation, often in the presence of a photosensitizer or catalyst, the C-I bond can be cleaved to generate highly reactive aryl radical intermediates. acs.orgresearchgate.net This property allows this compound to act as a precursor to biphenyl radicals, which can then engage in various bond-forming reactions. This approach is part of a greener, transition-metal-free activation strategy. acs.org For example, photocatalyzed dehalogenation of aryl iodides has been demonstrated using copper(I) complexes under ambient conditions. researchgate.net

Simultaneously, the aldehyde group can be a target for photocatalytic transformations. For instance, COFs built with aldehyde linkers have been shown to serve as efficient heterogeneous photocatalysts for reactions like the asymmetric α-alkylation of other aldehydes. ossila.com Organic dyes can also mediate the photocatalytic reduction of ketones and imines, which are structurally related to aldehydes, to generate radical species. d-nb.infonih.gov Therefore, materials derived from this compound could themselves be photocatalytically active or the compound could be used as a substrate in photochemical syntheses. ossila.comnih.gov

Two-Photon Absorption Materials and Non-Linear Optics

Non-linear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. rochester.eduigntu.ac.in This phenomenon gives rise to a range of applications, including optical switching, data processing, and 3D microfabrication. igntu.ac.intuwien.at Materials with significant NLO properties, particularly those exhibiting two-photon absorption (2PA), are of great interest. 2PA is a process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (e.g., near-infrared) to achieve effects typically requiring higher-energy (e.g., ultraviolet) light. tuwien.atdtic.mil This provides advantages like deeper penetration into materials and reduced photodamage, which is crucial for biological imaging and photodynamic therapy. tuwien.atresearchgate.net

The design of molecules with high 2PA cross-sections often involves creating structures with significant charge-transfer character. dtu.dk Biphenyl derivatives are frequently used as the core structure for NLO materials. researchgate.net The this compound scaffold is a candidate for such applications. The biphenyl system provides a conjugated π-system that facilitates electron delocalization, a key requirement for NLO activity. The aldehyde group can act as an electron-withdrawing group, which, when paired with suitable electron-donating groups, can create the charge-transfer characteristics beneficial for 2PA. dtu.dkrsc.org

Furthermore, the iodine atom can influence the NLO properties through the "heavy atom effect," which can enhance intersystem crossing and potentially influence excited-state absorption, another contributor to nonlinear absorption. dtic.mil While direct studies on this compound for NLO applications are not extensively detailed, research on analogous structures provides insight. For example, derivatives of 1,3,4-oxadiazole (B1194373) based on a biphenyl-4-carbaldehyde framework have been investigated for their third-order nonlinear optical properties. cusat.ac.in The synthesis of various chromophores with donor-acceptor architectures based on biphenyl and other aromatic systems underscores the potential of this molecular class in NLO materials. dtu.dkrsc.org

Table 1: Key Concepts in Non-Linear Optics & Two-Photon Absorption

| Term | Description | Relevance to this compound |

| Non-Linear Optics (NLO) | The study of how intense light modifies the optical properties of a material. igntu.ac.in | The biphenyl core provides a π-conjugated system necessary for NLO responses. researchgate.net |

| Two-Photon Absorption (2PA) | Simultaneous absorption of two photons to excite a molecule to a higher energy state. tuwien.atdtic.mil | The molecule's structure can be modified to enhance 2PA cross-sections for applications like 3D imaging and microfabrication. tuwien.at |

| Charge-Transfer | The movement of electron density from an electron-donor part to an electron-acceptor part of a molecule upon excitation. dtu.dk | The aldehyde group can function as an acceptor, and the biphenyl system can be functionalized with donors to create this effect. |

| Heavy Atom Effect | The presence of a heavy atom (like iodine) can facilitate spin-forbidden transitions, such as intersystem crossing from a singlet to a triplet state. | The iodine atom could enhance excited-state absorption, contributing to the overall nonlinear absorption properties. dtic.mil |

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. nih.gov The ability of this compound to participate in these interactions makes it a valuable component for crystal engineering and the design of self-organized materials. acs.org

A key feature of this compound is the iodine atom, which can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom. nih.govacs.org This interaction is increasingly used as a reliable tool for constructing complex supramolecular architectures. nih.gov Studies have shown that iodine is a superior halogen-bond donor compared to lighter halogens like bromine, forming strong and predictable contacts. nih.gov

In the context of this compound, the iodine atom can direct the assembly of molecules into extended one- or two-dimensional networks. For instance, in systems containing both hydrogen-bond donors/acceptors and halogen-bond donors, the halogen bond often plays a crucial role in organizing primary structural motifs into higher-order structures. nih.gov The aldehyde group can also participate in intermolecular interactions, either through hydrogen bonding (if protonated or interacting with a donor) or through dipole-dipole interactions.

Research on related molecules demonstrates these principles. For example, a hydrazone ligand synthesized from biphenyl-4-carboxaldehyde was used to create a zinc(II) complex where intermolecular interactions, including C–H···O and π···π stacking, led to a three-dimensional supramolecular structure. researchgate.net The combination of the directional halogen bond from the iodo-group and potential hydrogen bonding involving the aldehyde offers a powerful strategy for designing crystalline solids and other organized materials with predictable connectivity and dimensionality. nih.govacs.org

Ligand Design in Catalysis

The this compound molecule serves as a precursor for designing specialized ligands used in homogeneous catalysis. The aldehyde functional group is a versatile handle for synthesizing more complex structures, such as Schiff bases, hydrazones, or other multidentate ligands, by reacting it with various amines or hydrazides. researchgate.net

For example, a tridentate hydrazone ligand was prepared by condensing biphenyl-4-carboxaldehyde with isonicotinic acid hydrazide. researchgate.net This ligand was then used to form a zinc(II) complex which proved to be an effective catalyst for the selective oxidation of sulfides to sulfoxides. researchgate.net In this complex, the biphenyl moiety provides a rigid backbone, while the coordination to the metal center occurs through other parts of the ligand.

The iodo-substituent also plays a significant role in the catalytic properties of ligands derived from this molecule. In transition metal catalysis, particularly with palladium, the nature of the halide ligand can be critical. The substitution of chloride ligands with bulkier iodide ligands in ruthenium-based olefin metathesis catalysts has been shown to improve selectivity in certain reactions, such as macrocyclization. acs.org The presence of the iodo-group on the biphenyl backbone could influence the electronic and steric properties of the resulting metal complex, potentially tuning its reactivity and selectivity. For instance, in palladium-catalyzed aerobic oxidation reactions, the choice of ligand is crucial, as some ligands can inhibit the reaction while others, like 4,5-diazafluoren-9-one (B35911) (DAF), can accelerate it by facilitating key steps in the catalytic cycle. nih.govnsf.gov Designing ligands based on the this compound framework allows for the introduction of a heavy halide, which could lead to novel catalytic activities. acs.org

Computational and Theoretical Investigations of 4 Iodo Biphenyl 4 Carboxaldehyde Systems

Electronic Structure and Molecular Orbital Theory Calculations

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of biphenyl (B1667301) derivatives. For 4'-Iodo-biphenyl-4-carboxaldehyde, molecular orbital (MO) theory calculations reveal the distribution of electron density and the nature of its frontier orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.

Table 1: Calculated Electronic Properties of Biphenyl Derivatives

| Property | Biphenyl | 4-Biphenylcarboxaldehyde | 4-Iodobiphenyl (B74954) | This compound (Predicted) |

| HOMO Energy (eV) | (Typical Value) | Lowered | Slightly Lowered | Lowered |

| LUMO Energy (eV) | (Typical Value) | Significantly Lowered | Slightly Lowered | Significantly Lowered |

| HOMO-LUMO Gap (eV) | (Typical Value) | Reduced | Slightly Reduced | Reduced |

Note: The values for this compound are predicted based on the known effects of the substituents.

Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations have become an indispensable tool for elucidating complex reaction mechanisms. For this compound, computational studies can map out the potential energy surfaces for various reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction kinetics and selectivity.

One area of investigation is the reactivity of the aldehyde group. Computational models can simulate nucleophilic addition reactions to the carbonyl carbon, a characteristic reaction of aldehydes. nih.gov These models can help predict the feasibility of such reactions and the structure of the resulting products. For instance, the formation of imines through reaction with primary amines can be modeled to understand the reaction pathway and the stability of the intermediates. rsc.org

Furthermore, the presence of the iodo group opens up possibilities for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex biaryl compounds. nih.gov DFT calculations can be employed to study the oxidative addition, transmetalation, and reductive elimination steps of such catalytic cycles, providing insights into the role of the catalyst and the influence of the substituents on the reaction efficiency. nih.gov

Prediction of Spectroscopic Properties and Electronic Transitions

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Vibrational frequency calculations, typically performed using DFT, can predict the positions and intensities of bands in the IR and Raman spectra. These predicted spectra can aid in the structural characterization of the molecule by assigning specific vibrational modes to the observed spectral features. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde and the C-I stretch can be predicted.

Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the biphenyl system and the carbonyl group. The predicted transitions are a result of the excitation of an electron from an occupied molecular orbital to an unoccupied one.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Motion/Transition |

| Infrared (IR) | Strong absorption around 1700 cm⁻¹ | C=O stretching of the aldehyde |

| Absorption in the 500-600 cm⁻¹ region | C-I stretching | |

| UV-Visible | Strong absorption band in the UV region | π-π* transition of the biphenyl system |

| Weaker absorption band at longer wavelength | n-π* transition of the carbonyl group |

Conformational Analysis and Inter-ring Torsion Studies

The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens, which favors a twisted conformation. In the gas phase, biphenyl has a torsion angle of approximately 44°. mit.edu

For this compound, computational methods can be used to perform a conformational analysis to determine the most stable geometry. By calculating the energy of the molecule as a function of the inter-ring torsion angle, a potential energy surface can be generated. This analysis would likely reveal that the lowest energy conformation is non-planar, with a specific torsion angle that minimizes steric repulsion while still allowing for some degree of π-conjugation. The presence of the relatively large iodine atom at the 4' position and the aldehyde group at the 4 position could influence the preferred dihedral angle compared to unsubstituted biphenyl.

Charge Transfer Dynamics and Excited State Behavior

The photophysical properties of this compound are governed by its behavior in the excited state. Upon absorption of light, the molecule is promoted to an excited electronic state. Computational methods, such as Configuration Interaction Singles (CIS) and TD-DFT, can be used to investigate the nature of these excited states and the dynamics of their decay. q-chem.com

Given the presence of the electron-donating (via hyperconjugation and resonance of the phenyl ring) and electron-withdrawing (aldehyde) moieties, intramolecular charge transfer (ICT) is a possible phenomenon in the excited state. In an ICT process, electron density is transferred from the electron-rich part of the molecule to the electron-poor part upon photoexcitation. Computational studies can model this process, revealing the charge distribution in the excited state and the geometry changes that accompany it. These studies are crucial for understanding the fluorescence properties and potential applications in areas like molecular sensors and optoelectronics. The excited-state dynamics can be complex, potentially involving transitions between different excited states and non-radiative decay pathways. unige.ch

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized biphenyls, including 4'-Iodo-biphenyl-4-carboxaldehyde, traditionally relies on methods like the Suzuki cross-coupling, which often involves palladium catalysts and organic solvents. orgsyn.org The future of its synthesis is geared towards environmentally benign processes that align with the principles of green chemistry. royalsocietypublishing.orgpaperpublications.org This involves minimizing waste, reducing energy consumption, and using less hazardous substances. encyclopedia.pubdokumen.pub

Emerging research directions include:

Greener Catalysis: A significant push is towards replacing precious metal catalysts with more abundant and less toxic alternatives, such as those based on iron or copper, or even developing metal-free catalytic systems. acs.org The use of recyclable catalysts, including nanostructured catalysts, is also a key area of development to improve sustainability. nih.gov

Alternative Reaction Media: The shift from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal. paperpublications.org Solvent-free methods, such as mechanochemistry (grinding or ball milling) and microwave-assisted synthesis, are gaining traction as they can lead to faster, more efficient reactions with reduced waste. royalsocietypublishing.orgencyclopedia.pubresearchgate.net

A comparison of current and potential future synthetic strategies is outlined below:

| Feature | Current Methods (e.g., Suzuki Coupling) | Future Green Methodologies |

| Catalyst | Palladium-based orgsyn.org | Earth-abundant metals (Fe, Cu), nanostructured catalysts, metal-free systems acs.orgnih.gov |

| Solvent | Organic solvents (e.g., Toluene, THF) rsc.org | Water, supercritical CO₂, bio-solvents, solvent-free conditions paperpublications.orgresearchgate.net |

| Process | Batch processing | Continuous flow chemistry, one-pot syntheses dokumen.pubarabjchem.org |

| Waste | Generation of metallic and solvent waste | Minimized waste streams, catalyst recycling royalsocietypublishing.orgnih.gov |

Exploration of Novel Functional Materials with Enhanced Performance

The distinct properties of this compound make it an ideal candidate for creating novel functional materials with superior performance characteristics.

Porous Organic Frameworks: The aldehyde group is a versatile functional handle for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). alfa-chemistry.comossila.comalfa-chemistry.com In these structures, the biphenyl (B1667301) aldehyde acts as an organic linker, reacting with amines to form stable imine bonds, creating extended, porous networks. alfa-chemistry.com These materials are highly sought after for applications in gas storage, separation, and catalysis.

High Refractive Index Polymers (HRIPs): The presence of the heavy iodine atom can significantly increase the refractive index of polymers incorporating this moiety. wikipedia.org HRIPs are crucial for advanced optical applications, including in lenses, optical adhesives, and coatings for display devices. researchgate.net Research in this area focuses on synthesizing polymers that not only have a high refractive index but also maintain excellent optical transparency and thermal stability. wikipedia.orgresearchgate.net

Organic Electronics: The rigid biphenyl scaffold is a common feature in organic semiconductors used in organic light-emitting diodes (OLEDs) and other electronic devices. The iodo and aldehyde functionalities of this compound offer handles for further chemical modification, allowing for the fine-tuning of electronic properties and intermolecular interactions to enhance device performance.

Advanced Multi-Scale Computational Modeling

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials. By simulating molecular behavior and properties, researchers can predict the performance of materials before they are synthesized, saving time and resources.

Future computational efforts will likely focus on:

Quantum Mechanical Predictions: Methods like Density Functional Theory (DFT) will be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules derived from this compound. bris.ac.ukuva.es

Simulating Complex Systems: Molecular dynamics (MD) simulations can provide insights into the self-assembly and bulk properties of materials, such as polymers and liquid crystals, that incorporate the biphenyl unit. bris.ac.uk

Predictive Design: The integration of machine learning and artificial intelligence with computational chemistry can create predictive models to rapidly screen vast numbers of potential structures and identify candidates with desired properties for specific applications. mit.edu

Integration into Complex Hybrid and Nanostructured Systems

The future of materials science lies in creating complex, multi-component systems where different materials are combined to achieve synergistic properties. This compound is well-suited for integration into such architectures.

Hybrid Materials: This involves creating organic-inorganic hybrid materials by, for example, grafting derivatives of this compound onto the surface of inorganic nanoparticles (like silica (B1680970) or iron oxide) or quantum dots. nih.govacs.org The aldehyde group provides a reactive site for covalent attachment, leading to stable hybrid materials with combined optical, electronic, or magnetic properties. acs.orgnih.gov

Surface Functionalization: The ability to modify surfaces at the molecular level is critical for many technologies. The aldehyde group can be used to anchor molecules to various substrates, altering their surface properties for applications in sensors, biocompatible coatings, and electronic devices. nih.govresearchgate.net

Nanocatalysis: By immobilizing catalytically active species onto nanostructures functionalized with this biphenyl aldehyde, it is possible to create highly efficient and recyclable "nanoreactors". acs.orgacs.org

Design of Responsive Molecular Architectures

A highly promising research avenue is the creation of "smart" materials that can change their properties in response to external stimuli. The aldehyde functionality is key to this, as it can participate in dynamic covalent chemistry. thieme-connect.comnih.govdiva-portal.org

Dynamic Covalent Chemistry: The aldehyde group can reversibly react with amines to form imine bonds. researchgate.net This reversibility, which can often be controlled by stimuli like pH or temperature, allows for the creation of dynamic materials. thieme-connect.comnih.gov

Stimuli-Responsive Systems: This dynamic chemistry can be harnessed to design materials that respond to various triggers. For instance, polymers incorporating this unit could change their shape, solubility, or color in response to light, heat, or the presence of a specific chemical. diva-portal.org This opens up possibilities for applications in drug delivery, sensing, and self-healing materials. nih.govdiva-portal.org

A summary of potential responsive behaviors and the corresponding design strategies is provided below:

| Stimulus | Potential Responsive Behavior | Molecular Design Strategy |

| pH / Chemical Analytes | Change in structure or color | Formation/cleavage of dynamic imine bonds with amines/anilines. thieme-connect.comnih.govresearchgate.net |

| Light | Isomerization, change in optical properties | Incorporation of photosensitive groups alongside the biphenyl aldehyde core. |

| Heat | Phase transitions, triggered release | Design of polymers with specific thermal properties and dynamic crosslinks. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.